BenchChemオンラインストアへようこそ!

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Alzheimer's disease Acetylcholinesterase inhibition Benzofuran piperidine SAR

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, characterized by a piperidine-4-ylmethyl linker and a 3-cyanopyridin-2-yl terminal group (molecular formula C21H20N4O2, molecular weight 360.42 g/mol). This scaffold is part of a broader series of benzofuran-piperidine hybrids that have been investigated for multifunctional neuroactivity, including acetylcholinesterase (AChE) inhibition and amyloid-beta (Aβ) anti-aggregation.

Molecular Formula C21H20N4O2
Molecular Weight 360.417
CAS No. 1797218-09-7
Cat. No. B2861251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
CAS1797218-09-7
Molecular FormulaC21H20N4O2
Molecular Weight360.417
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=C(C=CC=N4)C#N
InChIInChI=1S/C21H20N4O2/c22-13-17-5-3-9-23-20(17)25-10-7-15(8-11-25)14-24-21(26)19-12-16-4-1-2-6-18(16)27-19/h1-6,9,12,15H,7-8,10-11,14H2,(H,24,26)
InChIKeyFGGHYPSCKZREGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide (CAS 1797218-09-7): Chemical Profile for Research Sourcing


N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule belonging to the benzofuran-2-carboxamide class, characterized by a piperidine-4-ylmethyl linker and a 3-cyanopyridin-2-yl terminal group (molecular formula C21H20N4O2, molecular weight 360.42 g/mol) [1]. This scaffold is part of a broader series of benzofuran-piperidine hybrids that have been investigated for multifunctional neuroactivity, including acetylcholinesterase (AChE) inhibition and amyloid-beta (Aβ) anti-aggregation [2]. The compound is typically supplied at ≥95% purity for research use.

Why N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide Cannot Be Casually Replaced by In-Class Analogs


Structural variations within the benzofuran-piperidine series produce non-interchangeable biological outcomes. The target compound features an unsubstituted benzofuran ring, distinguishing it from the 7-methoxy-substituted analog (CAS 1797218-22-4) – a modification that has been associated with altered metabolic stability and pharmacokinetic behavior . Likewise, the 3-cyanopyridin-2-yl terminus introduces electron-withdrawing character absent in the pyridin-2-yl lead compound (3) reported in the literature, which displayed moderate AChE inhibition (IC50 61 μM) and Aβ anti-aggregation activity (45.45%) [1]. Substitution without direct comparative binding, functional, or ADME data risks undermining assay reproducibility and misleading structure-activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence for N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide


AChE Inhibitory Activity: Class Benchmark for Unsubstituted Benzofuran Core

The closest publicly disclosed comparator, N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide (compound 3 in Chowdhury et al. 2021), exhibited hAChE IC50 = 61 μM and Aβ self-aggregation inhibition of 45.45% [1]. The target compound differs by a 3-cyano substituent on the pyridine ring, which is expected to alter electron density and hydrogen-bonding capacity. No direct enzymatic or cellular data for the target compound are publicly available, and this evidence is strictly a class-level inference. Researchers must treat the compound as an uncharacterized scaffold until direct comparative assays are performed.

Alzheimer's disease Acetylcholinesterase inhibition Benzofuran piperidine SAR

Metabolic Stability: Qualitative Claims for 7-Methoxy vs. Unsubstituted Analog

Vendor literature for the 7-methoxy analog (CAS 1797218-22-4) states that the 7-methoxy substitution 'contributes to improved metabolic stability and pharmacokinetic properties' . The target compound lacks this substitution, implying a potentially different metabolic profile. However, no quantitative in vitro microsomal stability data (e.g., intrinsic clearance, half-life in human liver microsomes) are reported for either compound. This qualitative claim is classified as supporting evidence only and is insufficient for procurement decisions without direct comparative metabolism studies.

Metabolic stability Benzofuran substitution Drug metabolism

Benzofuran Ring Substitution: Differentiation from Adiponectin Pathway Modulators

US Patent US9409884B2 claims 5- or 6-substituted benzofuran-2-carboxamides as adiponectin pathway modulators, with representative examples showing EC50 values in the low micromolar range in adiponectin secretion assays [1]. The target compound is unsubstituted at the 5- and 6-positions of the benzofuran ring, structurally excluding it from the claims of this patent family. No adiponectin pathway activity data are available for the target compound. This class-level inference indicates the compound is not a direct substitute for the patented substituted variants and may serve as an appropriate negative control scaffold.

Adiponectin pathway Benzofuran substitution Patent landscape

Aβ Anti-aggregation Activity: Baseline for Unsubstituted Core

The pyridin-2-yl analog (compound 3) demonstrated 45.45% inhibition of self-induced Aβ25-35 aggregation in the Thioflavin T assay [1]. Optimized analogs in the same series (e.g., compound 3h) achieved up to 57.71% inhibition and hAChE IC50 of 21 μM [1]. The target compound's 3-cyanopyridin-2-yl group may influence Aβ binding interactions, but no experimental data exist. This class-level benchmark indicates the range of activity achievable within the chemotype and underscores the need for direct screening before allocating resources.

Amyloid-beta Anti-aggregation Alzheimer's disease

Recommended Application Scenarios for N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide Based on Current Evidence


Core Scaffold for Structure-Activity Relationship (SAR) Expansion

The unsubstituted benzofuran ring provides a minimal pharmacophoric core for systematic SAR exploration. Researchers can use the target compound as a starting point to investigate the impact of benzofuran substitution (e.g., 5-, 6-, or 7-position) on AChE inhibition and Aβ anti-aggregation, building on the class benchmarks reported in Chowdhury et al. 2021 [1]. Procurement is justified for medicinal chemistry laboratories synthesizing focused libraries.

Negative Control for Adiponectin Pathway Screening

Given that patented adiponectin modulators require 5- or 6-substitution on the benzofuran ring [1], the target compound (unsubstituted) is structurally disqualified from these claims. It is therefore suitable as a negative control scaffold in adiponectin secretion assays to differentiate substitution-dependent activity from off-target effects.

Comparative Metabolic Stability Studies with the 7-Methoxy Analog

The qualitative metabolic stability claims for the 7-methoxy analog (CAS 1797218-22-4) warrant head-to-head in vitro microsomal stability comparisons [1]. The target compound serves as the des-methoxy baseline for determining the quantitative contribution of the 7-methoxy group to hepatic clearance and CYP inhibition profiles.

Exploratory Probe for 3-Cyanopyridine Binding Interactions

The 3-cyanopyridin-2-yl moiety distinguishes this compound from the pyridin-2-yl lead compound 3 (Chowdhury et al. 2021). It may be procured as a chemical probe to evaluate the effect of the cyano group on target engagement, hydrogen-bonding networks, and electronic properties in AChE and Aβ binding sites, pending direct biochemical characterization [1].

Quote Request

Request a Quote for N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.